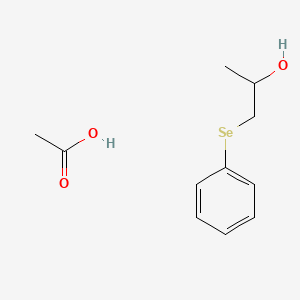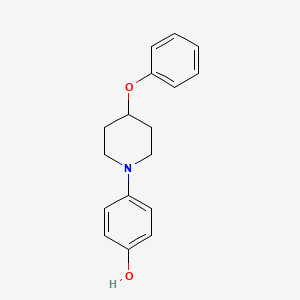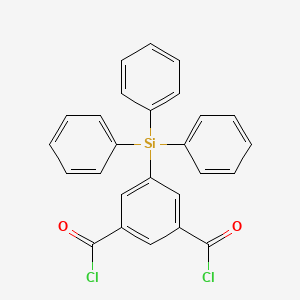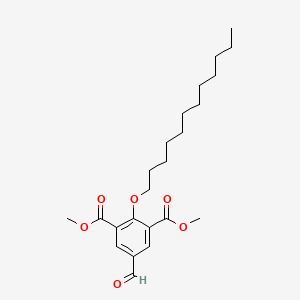![molecular formula C24H24N2O2 B12538557 (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] CAS No. 142347-39-5](/img/structure/B12538557.png)
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] is an organic compound with the molecular formula C24H26N2O2. This compound is characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two aminophenyl methanone groups. It is a versatile compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] typically involves the following steps:
Nitration of Tetramethylbenzene: The starting material, tetramethylbenzene, undergoes nitration to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
Reduction: The dinitro compound is then reduced to 2,3,5,6-tetramethyl-1,4-phenylenediamine.
Acylation: The phenylenediamine is acylated with 4-aminobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using industrial nitration and reduction setups to handle large quantities of tetramethylbenzene.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aminophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Produces corresponding quinones.
Reduction: Yields the fully reduced amine derivatives.
Substitution: Results in halogenated or alkylated derivatives depending on the substituents used.
科学的研究の応用
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of high-performance materials, such as polyimides and other polymers, due to its stability and unique structural properties
作用機序
The mechanism of action of (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminophenyl groups can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the tetramethyl-substituted phenylene core provides structural stability, allowing the compound to act as a robust scaffold in various biochemical processes .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A related compound with similar structural features but lacking the aminophenyl methanone groups.
3,6-Diaminodurene: Another tetramethyl-substituted phenylenediamine with applications in polymer synthesis.
2,3,5,6-Tetramethylbenzene-1,4-diethylamine: A compound with ethylamine groups instead of aminophenyl methanone groups
Uniqueness
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] stands out due to its dual aminophenyl methanone groups, which enhance its reactivity and versatility in various chemical reactions and applications. This unique structure allows it to serve as a multifunctional building block in the synthesis of advanced materials and in biochemical research .
特性
CAS番号 |
142347-39-5 |
|---|---|
分子式 |
C24H24N2O2 |
分子量 |
372.5 g/mol |
IUPAC名 |
[4-(4-aminobenzoyl)-2,3,5,6-tetramethylphenyl]-(4-aminophenyl)methanone |
InChI |
InChI=1S/C24H24N2O2/c1-13-14(2)22(24(28)18-7-11-20(26)12-8-18)16(4)15(3)21(13)23(27)17-5-9-19(25)10-6-17/h5-12H,25-26H2,1-4H3 |
InChIキー |
PFYPFFKDQZQNGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C(=O)C2=CC=C(C=C2)N)C)C)C(=O)C3=CC=C(C=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)

![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
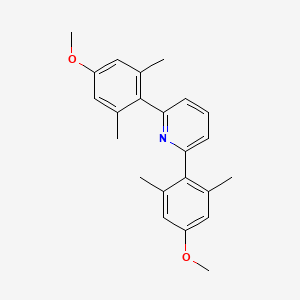



![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
